molecular formula C17H19N3O B5648575 1-benzoyl-4-(2-pyridinylmethyl)piperazine

1-benzoyl-4-(2-pyridinylmethyl)piperazine

Cat. No. B5648575
M. Wt: 281.35 g/mol
InChI Key: INAVGFXCAHSWDP-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(2-pyridinylmethyl)piperazine is a compound of interest due to its structural uniqueness and potential applications in various fields of chemistry and pharmacology. The compound belongs to the broader class of piperazine derivatives, which are known for their versatile chemical properties and utility in synthesizing therapeutic agents.

Synthesis Analysis

The synthesis of piperazine derivatives, including 1-benzoyl-4-(2-pyridinylmethyl)piperazine, typically involves nucleophilic substitution reactions, reductive amination, or acylation processes. For example, piperazine derivatives have been synthesized through reactions involving benzoyl and cyclohexylcarbonyl chlorides in the presence of pyridine hydrochloride, followed by treatment with chloroacetyl chloride in the presence of potassium tert-butylate to yield acylated piperazinones (Tsizin, Sergovskaya, & Chernyak, 1986).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including compounds structurally similar to 1-benzoyl-4-(2-pyridinylmethyl)piperazine, is often characterized by X-ray crystallography. These analyses reveal that the piperazine ring typically adopts a chair conformation, with substituents affecting the overall molecular geometry and intermolecular interactions (Naveen et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including acylation, sulfonylation, and nucleophilic substitution, allowing for the introduction of diverse functional groups. These reactions are essential for modifying the chemical and pharmacological properties of the compounds (Desai, Makwana, & Senta, 2016).

properties

IUPAC Name

phenyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-17(15-6-2-1-3-7-15)20-12-10-19(11-13-20)14-16-8-4-5-9-18-16/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAVGFXCAHSWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone

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